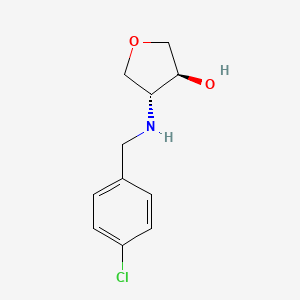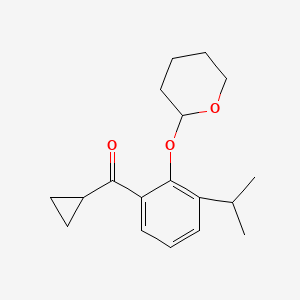![molecular formula C22H26N2O6 B13367755 Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate CAS No. 954238-56-3](/img/structure/B13367755.png)
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate is a complex organic compound that belongs to the class of terephthalate derivatives It is characterized by the presence of an adamantyl group, a formylamino group, and a terephthalate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate typically involves multi-step organic reactions. One common approach is the esterification of terephthalic acid with methanol in the presence of a strong acid catalyst to form dimethyl terephthalate. Subsequently, the adamantyl group is introduced through a Friedel-Crafts acylation reaction using adamantyl chloride and an appropriate Lewis acid catalyst. The formylamino group is then added via a formylation reaction using formamide and a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: The formylamino group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound towards its targets. The formylamino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The terephthalate ester moiety can enhance the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl aminoterephthalate: A simpler analog without the adamantyl and formylamino groups.
Dimethyl 2-aminoterephthalate: Lacks the adamantyl group but contains an amino group.
Dimethyl 2-(bromobenzoyl)amino)terephthalate: Contains a bromobenzoyl group instead of the adamantyl group.
Uniqueness
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propriétés
Numéro CAS |
954238-56-3 |
|---|---|
Formule moléculaire |
C22H26N2O6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
dimethyl 2-[(2-formamidoadamantane-2-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H26N2O6/c1-29-19(26)14-3-4-17(20(27)30-2)18(10-14)24-21(28)22(23-11-25)15-6-12-5-13(8-15)9-16(22)7-12/h3-4,10-13,15-16H,5-9H2,1-2H3,(H,23,25)(H,24,28) |
Clé InChI |
VAFPZUFCFHKHSH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367676.png)




![Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13367697.png)
![ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367698.png)
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367701.png)
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13367709.png)
![6'-Amino-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13367716.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367723.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13367728.png)
![6-(2-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367736.png)

